

Application of Etravirine-d8 in HIV Drug Resistance Research

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Compound of Interest

Compound Name: Etravirine-d8

Cat. No.: B1140965

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1][2] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing treatment regimens and overcoming drug resistance. **Etravirine-d8**, a deuterium-labeled analog of etravirine, serves as an invaluable tool in this research. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of etravirine in biological matrices.[3] Stable isotope-labeled standards like **Etravirine-d8** are ideal for these applications as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their mass, allowing for accurate correction of variability during sample preparation and analysis.

Key Applications of Etravirine-d8

- Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate measurement of etravirine concentrations in plasma, peripheral blood mononuclear cells (PBMCs), and other tissues is essential to understand its absorption, distribution, metabolism, and excretion

(ADME) profile. **Etravirine-d8** enables robust and reliable quantification, which is critical for establishing dose-response relationships and therapeutic drug monitoring.

- **Metabolic Profiling:** Deuterium labeling can be used to trace the metabolic fate of etravirine in vitro and in vivo. By tracking the deuterated metabolites, researchers can identify and quantify the products of biotransformation, providing insights into the enzymes involved (e.g., CYP3A4, CYP2C9, and CYP2C19) and potential drug-drug interactions.[\[2\]](#)[\[4\]](#)
- **Bioequivalence and Drug-Drug Interaction Studies:** **Etravirine-d8** is crucial for the precise measurements required in studies comparing different formulations of etravirine or investigating the impact of co-administered drugs on its pharmacokinetics.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from LC-MS/MS methods for the analysis of etravirine, where **Etravirine-d8** would be an ideal internal standard.

Table 1: LC-MS/MS Parameters for Etravirine Analysis

Parameter	Value	Reference
Analyte	Etravirine	[5] [6]
Internal Standard	Etravirine-d8 (predicted) / Itraconazole	[3] / [5] [6]
Precursor Ion (m/z)	435.9	[5] [6]
Product Ion (m/z)	163.6	[5] [6]
Internal Standard Precursor Ion (m/z)	~444 (predicted for Etravirine-d8) / 706.7 (for Itraconazole)	[5] [6]
Internal Standard Product Ion (m/z)	163.6 (predicted for Etravirine-d8) / 392.6 (for Itraconazole)	[5] [6]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[5] [6]

Table 2: Performance Characteristics of Etravirine Quantification Methods

Parameter	Value	Reference
Calibration Curve Range	1 - 100 ng/mL (in rat plasma)	[5][6]
40 - 20,000 ng/mL (in human plasma)	[7]	
Lower Limit of Quantification (LLOQ)	1 ng/mL	[5]
40 ng/mL	[7]	
Intra-day Precision (%CV)	< 15%	[7]
Inter-day Precision (%CV)	< 15%	[7]
Accuracy	85 - 115%	[7]

Experimental Protocols

Protocol 1: Quantification of Etravirine in Human Plasma using LC-MS/MS with Etravirine-d8 Internal Standard (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of etravirine from plasma samples prior to LC-MS/MS analysis.

Materials:

- Human plasma samples
- Etravirine analytical standard
- **Etravirine-d8** internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
- Working IS solution (e.g., 10 ng/mL in ethyl acetate)
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)

- Water (HPLC grade)
- Microcentrifuge tubes (2 mL)
- Centrifuge
- Sample concentrator (e.g., nitrogen evaporator)
- LC-MS/MS system

Procedure:

- Sample Spiking:
 - Pipette 100 μ L of plasma sample, calibration standard, or quality control (QC) sample into a 2 mL microcentrifuge tube.
 - Add 500 μ L of ethyl acetate containing the internal standard (e.g., 10 ng/mL **Etravirine-d8**).^[5]
- Extraction:
 - Vortex the tubes for 1 minute to ensure thorough mixing.
 - Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
- Solvent Evaporation:
 - Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution:
 - Reconstitute the dried residue in 100 μ L of a 50:50 (v/v) methanol:water solution.^[5]
 - Vortex for 30 seconds to dissolve the analytes.
- Analysis:

- Transfer the reconstituted sample to an autosampler vial.
- Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.[5]

Protocol 2: Quantification of Etravirine in Human Plasma using LC-MS/MS with Etravirine-d8 Internal Standard (Protein Precipitation)

This protocol provides an alternative sample preparation method using protein precipitation, which is often faster than LLE.

Materials:

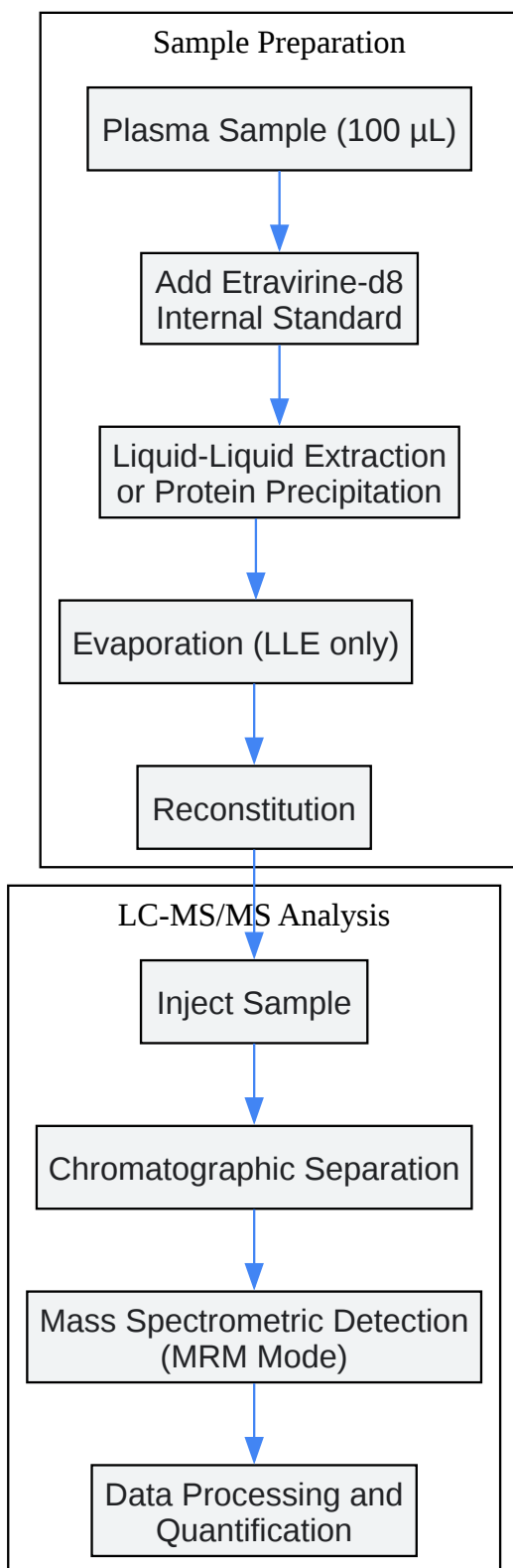
- Human plasma samples
- Etravirine analytical standard
- **Etravirine-d8** internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
- Working IS solution (e.g., in methanol)
- Methanol (HPLC grade)
- Microcentrifuge tubes (1.5 mL)
- Centrifuge

Procedure:

- Sample and IS Aliquoting:
 - Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
 - Add a small volume of the working IS solution (**Etravirine-d8**) to each tube.
- Protein Precipitation:

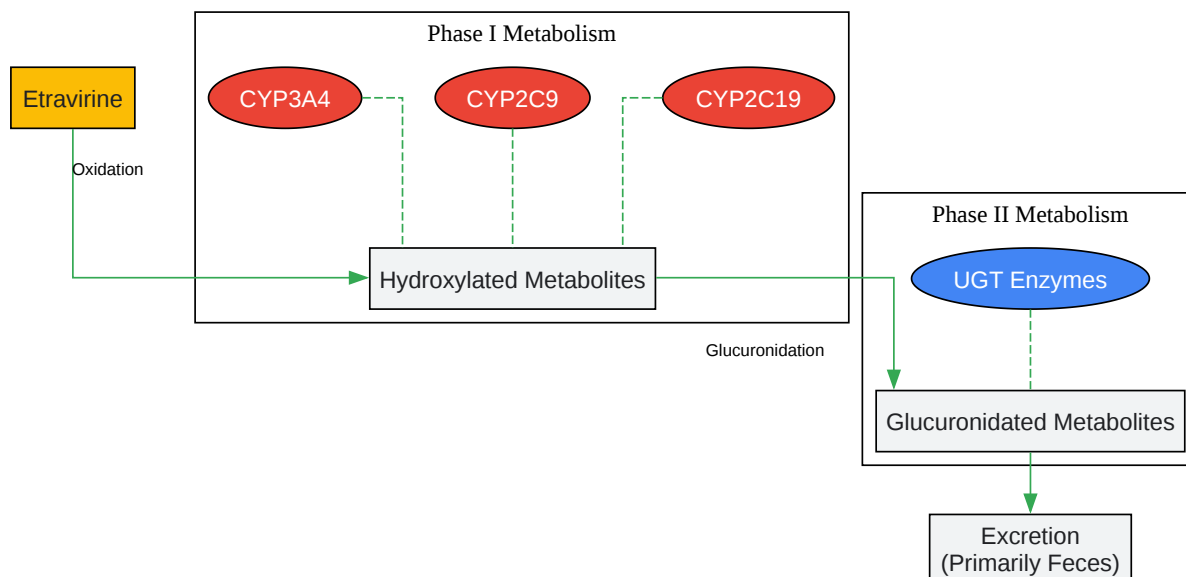
- Add 300 μ L of cold methanol to each tube.
- Vortex vigorously for 1 minute to precipitate plasma proteins.
- Centrifugation:
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer:
 - Carefully transfer the supernatant to an autosampler vial.
- Analysis:
 - Inject an appropriate volume (e.g., 5 μ L) onto the LC-MS/MS system.[\[7\]](#)

Visualizations



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Caption: Workflow for Etravirine Quantification using **Etravirine-d8**.



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Caption: Metabolic Pathway of Etravirine.

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